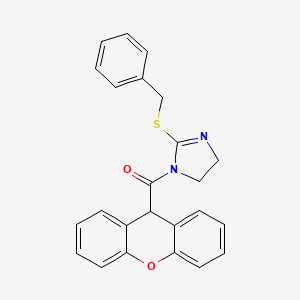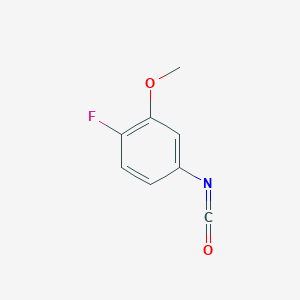![molecular formula C17H18N6O3 B2660557 8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione CAS No. 300835-74-9](/img/no-structure.png)
8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Start by identifying the basic properties of the compound such as its molecular formula, molecular weight, and structure. This information can often be found in chemical databases or scientific literature .
Molecular Structure Analysis
Use spectroscopic methods (like NMR, IR, MS) to analyze the structure of the compound. Computational chemistry tools can also be used to predict its structure .Chemical Reactions Analysis
Investigate how the compound reacts with other substances. This can be done through experimental studies or by looking at the literature .Physical and Chemical Properties Analysis
Look at properties like solubility, stability, melting point, boiling point, etc. These can affect how the compound can be handled, stored, and used .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate to form chalcone, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with methyl acetoacetate to form the final product.", "Starting Materials": [ "2-hydroxyacetophenone", "ethyl acetoacetate", "hydrazine hydrate", "methyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form chalcone.", "Step 2: Reaction of chalcone with hydrazine hydrate to form the corresponding hydrazone.", "Step 3: Reaction of the hydrazone with methyl acetoacetate in the presence of a base to form the final product." ] } | |
Numéro CAS |
300835-74-9 |
Formule moléculaire |
C17H18N6O3 |
Poids moléculaire |
354.37 |
Nom IUPAC |
8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C17H18N6O3/c1-4-9-23-13-14(22(3)17(26)19-15(13)25)18-16(23)21-20-10(2)11-7-5-6-8-12(11)24/h4-8,24H,1,9H2,2-3H3,(H,18,21)(H,19,25,26)/b20-10- |
Clé InChI |
DDEQXOSNTQUXKF-JMIUGGIZSA-N |
SMILES |
CC(=NNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C)C3=CC=CC=C3O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2660476.png)
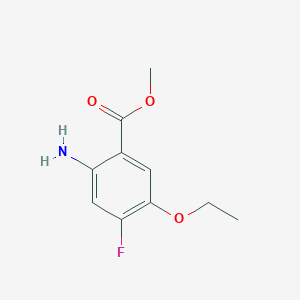
![N-(3-fluorophenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2660478.png)
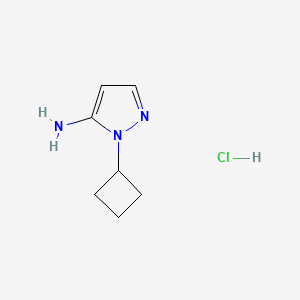

![N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2660485.png)
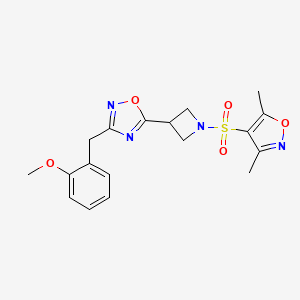
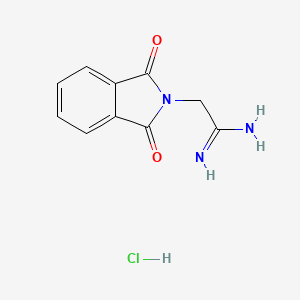
![[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2660492.png)
![2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2660493.png)
![methyl 4-((7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2660494.png)
